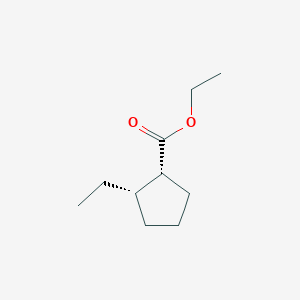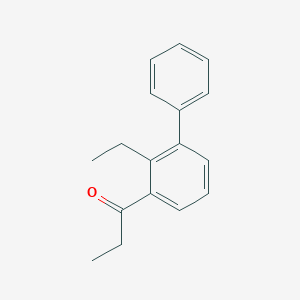
1-(2-Ethylbiphenyl-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylbiphenyl-3-yl)propan-1-one is a chemical compound with the molecular formula C17H18O and a molecular weight of 238.324 daltons . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a biphenyl group substituted with an ethyl group and a propanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethylbiphenyl-3-yl)propan-1-one typically involves the reaction of 2-ethylbiphenyl with propanone under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(2-Ethylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylbiphenyl-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethylbiphenyl-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Methylbiphenyl-3-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Phenylbiphenyl-3-yl)propan-1-one: Contains a phenyl group instead of an ethyl group.
1-(2-Isopropylbiphenyl-3-yl)propan-1-one: Features an isopropyl group instead of an ethyl group.
Eigenschaften
CAS-Nummer |
5410-13-9 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-(2-ethyl-3-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-3-14-15(13-9-6-5-7-10-13)11-8-12-16(14)17(18)4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VDGRKNQCFIEKRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1C(=O)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


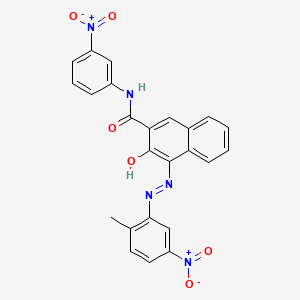

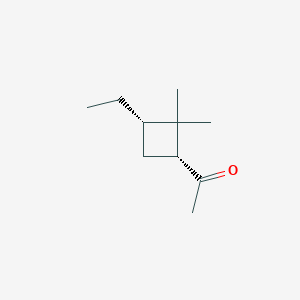
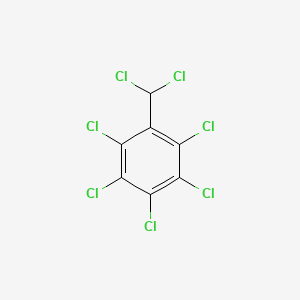
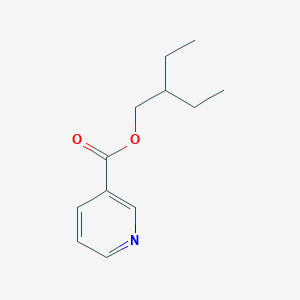
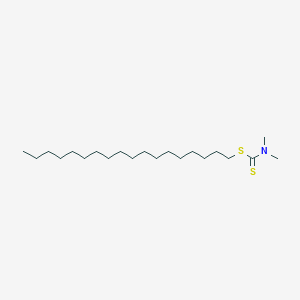

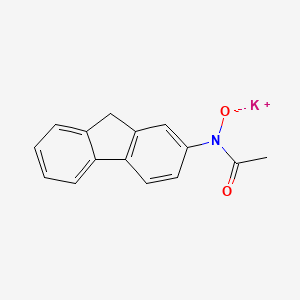
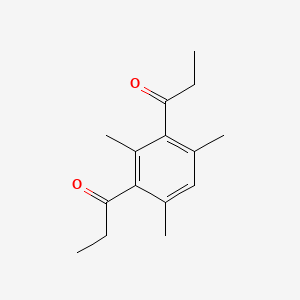


![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
